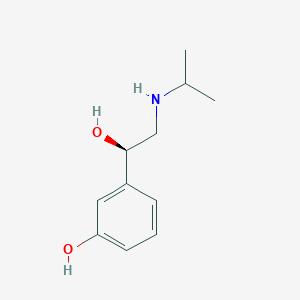

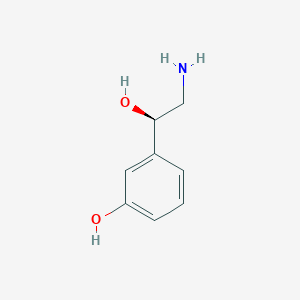

Norfenefrine, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Norfenefrine, also known as meta-octopamine, 3-octopamine, norphenylephrine, and 3,β-dihydroxyphenethylamine, is an adrenergic agent used as a sympathomimetic drug. It is marketed in Europe, Japan, and Mexico. Norfenefrine is a naturally occurring, endogenous trace amine and plays a role as a minor neurotransmitter in the brain .

Métodos De Preparación

Norfenefrine can be synthesized from cardanol, a natural oil extracted from cashew nut shells. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol to 3-non-8-enylphenol followed by isomerising ethenolysis. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield . Industrial production methods often involve similar synthetic routes, optimizing for yield and environmental impact.

Análisis De Reacciones Químicas

Norfenefrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form m-hydroxymandelic acid.

Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.

Common reagents used in these reactions include iron porphyrin catalysts for hydroxyamination and various solvents like dichloromethane and 2-methyl tetrahydrofuran .

Aplicaciones Científicas De Investigación

Norfenefrine has several scientific research applications:

Mecanismo De Acción

Norfenefrine exerts its effects by acting as an adrenergic agent. It stimulates alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also acts as a norepinephrine-dopamine releasing agent, influencing neurotransmitter levels in the brain .

Comparación Con Compuestos Similares

Norfenefrine is similar to compounds like phenylephrine, metaraminol, and etilefrine. These compounds share structural similarities and adrenergic activity but differ in their specific receptor affinities and pharmacological effects. For example, etilefrine is used as an antihypotensive and cardiac stimulant, while phenylephrine is commonly used as a decongestant .

Similar Compounds

- Phenylephrine

- Metaraminol

- Etilefrine

Norfenefrine’s uniqueness lies in its natural occurrence as a trace amine and its synthesis from renewable resources, making it a valuable compound in both research and industrial applications .

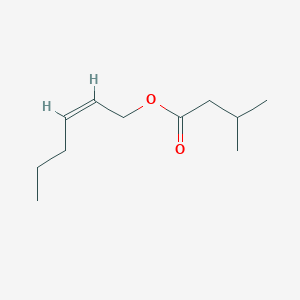

Propiedades

Número CAS |

5596-07-6 |

|---|---|

Fórmula molecular |

C8H11NO2 |

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

3-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

Clave InChI |

LRCXRAABFLIVAI-QMMMGPOBSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)O)[C@H](CN)O |

SMILES canónico |

C1=CC(=CC(=C1)O)C(CN)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

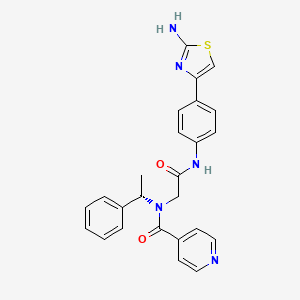

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)